7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester
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Overview
Description
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the naphthyridine family. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent .
Preparation Methods
The synthesis of 7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester involves several steps. One common method starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core . The final product is obtained through esterification and methylation reactions under controlled conditions .
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ automated reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl ester group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . By binding to the DNA gyrase, the compound interferes with the supercoiling and fragmentation of bacterial DNA, ultimately leading to cell death .
Comparison with Similar Compounds
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester is similar to other naphthyridine derivatives, such as nalidixic acid and its analogs . it is unique in its specific substitution pattern, which imparts distinct antibacterial properties and a different spectrum of activity .
Similar Compounds
- Nalidixic acid
- Oxolinic acid
- Pipemidic acid
- Cinoxacin
These compounds share a common naphthyridine core but differ in their substituents, leading to variations in their biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)5-8(11(15)16-2)13-10(7)12-6/h3-5H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMINNHVAJCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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